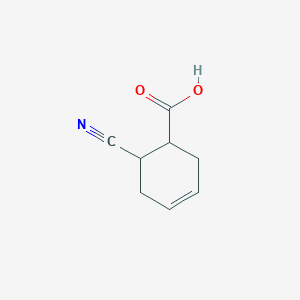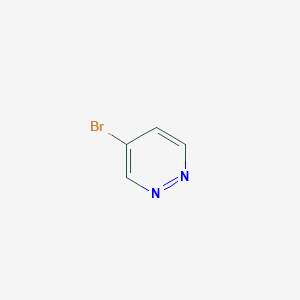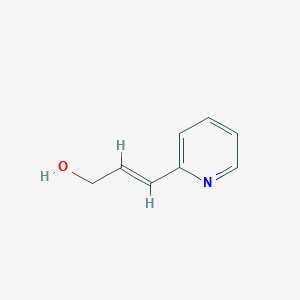
2-(Carbamoylamino)-6-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carbamoylamino)-6-methylbenzoic acid, also known as N-(2-carbamoylamino-6-methylphenyl)acetamide, is a chemical compound with the molecular formula C11H12N2O3. It is a white crystalline powder with a melting point of 224-226°C. This chemical compound has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mécanisme D'action
The mechanism of action of 2-(Carbamoylamino)-6-methylbenzoic acid is not fully understood. However, it has been suggested that it may act by inhibiting the production of prostaglandins, which are involved in the inflammatory response. Additionally, it may act by inhibiting the activity of certain enzymes, such as COX-2 and LOX, which are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
2-(Carbamoylamino)-6-methylbenzoic acid has been shown to exhibit anti-inflammatory and analgesic properties in animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain and swelling in animal models of inflammation. Additionally, it has been shown to exhibit anticancer properties in vitro, inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Carbamoylamino)-6-methylbenzoic acid in lab experiments include its relatively simple synthesis method, its well-characterized chemical properties, and its potential applications in scientific research. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for the study of 2-(Carbamoylamino)-6-methylbenzoic acid. One direction is the development of new drugs based on its chemical structure, particularly for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of cancer and other diseases. Finally, there is a need for further studies to evaluate its safety and toxicity in humans.
Méthodes De Synthèse
The synthesis of 2-(Carbamoylamino)-6-methylbenzoic acid involves the reaction of 2-amino-6-methylbenzoic acid with acetic anhydride and ammonium carbonate. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and yields the desired product as a white crystalline powder. The synthesis method is relatively simple and has been widely used in scientific research.
Applications De Recherche Scientifique
2-(Carbamoylamino)-6-methylbenzoic acid has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
123633-26-1 |
|---|---|
Nom du produit |
2-(Carbamoylamino)-6-methylbenzoic acid |
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-(carbamoylamino)-6-methylbenzoic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5-3-2-4-6(11-9(10)14)7(5)8(12)13/h2-4H,1H3,(H,12,13)(H3,10,11,14) |
Clé InChI |
BBACICOJIMPRDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)N)C(=O)O |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)N)C(=O)O |
Synonymes |
Benzoic acid, 2-[(aminocarbonyl)amino]-6-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)


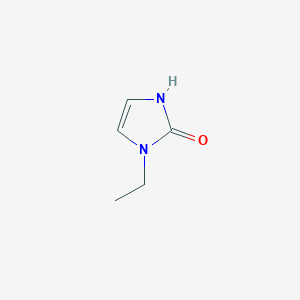

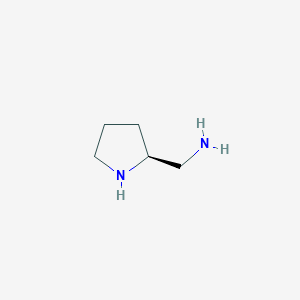

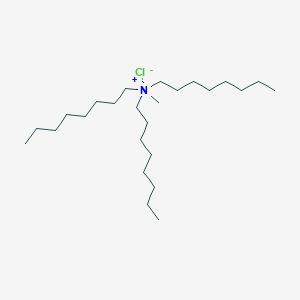
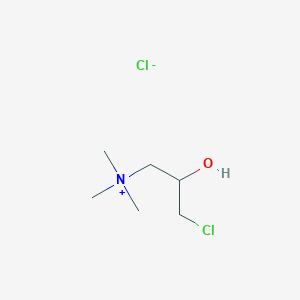
![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)
